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Compound of Interest

Compound Name: C.l. Pigment Violet 32

Cat. No.: B076289

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I.
Pigment Violet 32 (CAS No. 12225-08-0), a benzimidazolone monoazo pigment. While
complete, publicly available datasets for UV-Vis, IR, and NMR are not readily consolidated, this
document outlines the known spectral information, provides detailed experimental protocols for
pigment analysis, and presents a typical workflow for its quality control.

Chemical and Physical Properties

C.l. Pigment Violet 32 is a synthetic organic pigment valued for its reddish-purple hue and is
utilized in various applications, including paints, printing inks, and plastics.[1][2] Key identifying
information is summarized in the table below.
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Property Value

C.l. Name Pigment Violet 32

C.l. Number 12517

CAS Number 12225-08-0[1]

Molecular Formula C27H24N6O7S[1]

Molecular Weight 576.58 g/mol [1]

Chemical Class Monoazo Benzimidazolone

Diazotization of 2,5-Dimethoxy-4-amino-N-
] methylbenzenesulfonamide and coupling with 3-
Manufacturing Method o )
Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-

naphthamide.[1]

Spectroscopic Data Summary

Detailed spectroscopic data for C.I. Pigment Violet 32 is not extensively published. The
pigment's low solubility in common solvents poses a significant challenge for techniques like
solution-state NMR.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.tkechemical.com/info/quality-control-standards-for-organic-pigments-102092969.html
https://www.tkechemical.com/info/quality-control-standards-for-organic-pigments-102092969.html
https://www.tkechemical.com/info/quality-control-standards-for-organic-pigments-102092969.html
https://www.tkechemical.com/info/quality-control-standards-for-organic-pigments-102092969.html
https://www.benchchem.com/product/b076289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Technique Data Summary

Specific Amax values in various solvents are not

readily available in the public domain. The
UV-Visible (UV-Vis) pigment exhibits a reddish-purple color,

indicating significant absorption in the green-

yellow region of the visible spectrum.

An FT-IR spectrum for C.I. Pigment Violet 32 is
cataloged in the Infrared and Raman Users
Group (IRUG) spectral database.[3] The

Infrared (IR) spectrum would be expected to show
characteristic peaks for N-H, C=0, C=C, C-N,
and SO: stretching and bending vibrations

corresponding to its molecular structure.

Due to the inherent low solubility of organic

pigments, obtaining high-resolution *H and 13C

NMR spectra in common deuterated solvents is
] challenging. No definitive NMR data for the final

Nuclear Magnetic Resonance (NMR) ) ] ) ) ]

pigment is publicly available. Analysis would

likely require specialized solid-state NMR

(ssNMR) techniques or the use of high-boiling,

specialized solvents.

A Raman spectrum, acquired using a 785 nm
Raman laser source, is noted as being available in the
SOPRANO spectral library.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of organic
pigments like C.I. Pigment Violet 32.

UV-Visible Spectroscopy

» Objective: To determine the maximum absorption wavelength (Amax) and absorptivity of the
pigment in a suitable solvent.
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e Instrumentation: A dual-beam UV-Visible spectrophotometer.
e Procedure:

1. A suitable solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or concentrated
sulfuric acid) is selected in which the pigment has adequate solubility.

2. A stock solution of the pigment is prepared at a known concentration.

3. A series of dilutions are made from the stock solution to create standards of varying
concentrations.

4. The spectrophotometer is blanked using the pure solvent.

5. The absorbance of each standard is measured across the UV-Vis range (typically 200-800
nm).

6. The Amax is identified as the wavelength with the highest absorbance.

7. A calibration curve of absorbance versus concentration can be plotted to determine the
molar absorptivity according to the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Objective: To identify the functional groups present in the pigment molecule.

e Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total
Reflectance (ATR) accessory.

e Procedure (using ATR):
1. A small amount of the dry pigment powder is placed directly onto the ATR crystal.

2. The sample is pressed firmly against the crystal using the instrument's pressure clamp to
ensure good contact.

3. A background spectrum of the clean, empty ATR crystal is recorded.

4. The sample spectrum is then recorded, typically in the range of 4000-400 cm~1.
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5. The resulting spectrum is analyzed for characteristic absorption bands corresponding to
the functional groups in the pigment's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To elucidate the detailed molecular structure of the pigment. As noted, this is
challenging for insoluble pigments.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Procedure (for potentially soluble fractions or precursors):

1. An appropriate deuterated solvent (e.g., DMSO-de, TFA-d) is chosen to dissolve a small
amount of the sample.

2. The solution is filtered to remove any insoluble material.
3. The sample is placed in an NMR tube.

4. 1H and 3C NMR spectra are acquired. Chemical shifts are referenced to an internal
standard like tetramethylsilane (TMS) or the residual solvent peak.

5. Advanced techniques like COSY, HSQC, and HMBC may be used for complete structural
assignment.

e Procedure (Solid-State NMR):
1. The dry pigment powder is packed into a solid-state NMR rotor.
2. Cross-polarization magic-angle spinning (CP-MAS) 3C NMR spectra are acquired.

3. This technique provides information about the carbon environments in the solid state,
circumventing solubility issues.

Quality Control Workflow for C.I. Pigment Violet 32

The following diagram illustrates a typical workflow for the quality control and spectroscopic
characterization of C.l. Pigment Violet 32 during its manufacturing process.
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Caption: Quality control workflow for C.I. Pigment Violet 32.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b076289?utm_src=pdf-body
https://www.benchchem.com/product/b076289?utm_src=pdf-custom-synthesis
https://www.tkechemical.com/info/quality-control-standards-for-organic-pigments-102092969.html
https://www.slideshare.net/slideshow/quality-control-in-pigment-industry/65454879
https://www.researchgate.net/publication/227594228_Identification_of_organic_pigments_by_solution_spectrophotometry
https://www.colorcominternational.com/products/detail/1953.html
https://www.benchchem.com/product/b076289#spectroscopic-data-uv-vis-ir-nmr-for-c-i-pigment-violet-32
https://www.benchchem.com/product/b076289#spectroscopic-data-uv-vis-ir-nmr-for-c-i-pigment-violet-32
https://www.benchchem.com/product/b076289#spectroscopic-data-uv-vis-ir-nmr-for-c-i-pigment-violet-32
https://www.benchchem.com/product/b076289#spectroscopic-data-uv-vis-ir-nmr-for-c-i-pigment-violet-32
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076289?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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